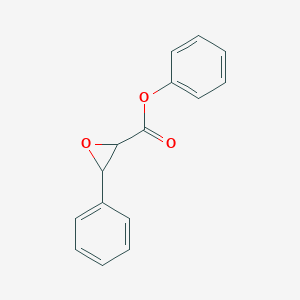
Phenyl 3-phenyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-phenyloxirane-2-carboxylate is an organic compound that belongs to the class of glycidic esters. This compound is characterized by the presence of an oxirane ring (epoxide) and a carboxylate ester group attached to a phenyl ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl 3-phenyloxirane-2-carboxylate can be synthesized through the Darzens condensation reaction. This reaction involves the condensation of acetophenone with the ethyl ester of monochloroacetic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate glycidic ester, which is then converted to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form phenylacetone and sodium chloride.
Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of 1,2-disubstituted adducts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid is commonly used to hydrolyze the compound.
Nucleophilic Ring Opening: Various nucleophiles, including water, alcohols, and amines, can be used under mild conditions to open the epoxide ring.
Major Products Formed
Hydrolysis: Phenylacetone and sodium chloride.
Nucleophilic Ring Opening: 1,2-disubstituted adducts, such as β-alkoxyalcohols and β-hydroxypropyl esters.
Wissenschaftliche Forschungsanwendungen
Phenyl 3-phenyloxirane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the production of polymers and resins.
Green Chemistry: The compound is employed in environmentally friendly chemical processes, such as the regioselective nucleophilic ring opening of epoxides using visible light.
Wirkmechanismus
The mechanism of action of phenyl 3-phenyloxirane-2-carboxylate primarily involves the reactivity of its epoxide ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. In the presence of acids or bases, the compound can be hydrolyzed to form phenylacetone. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Phenyl 3-phenyloxirane-2-carboxylate can be compared with other glycidic esters, such as:
Ethyl methylphenylglycidate:
BMK Glycidates: These compounds are used as intermediates in the synthesis of phenylacetone and other organic compounds.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
25518-21-2 |
|---|---|
Molekularformel |
C15H12O3 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
phenyl 3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C15H12O3/c16-15(17-12-9-5-2-6-10-12)14-13(18-14)11-7-3-1-4-8-11/h1-10,13-14H |
InChI-Schlüssel |
GBQMNXWHCORGMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
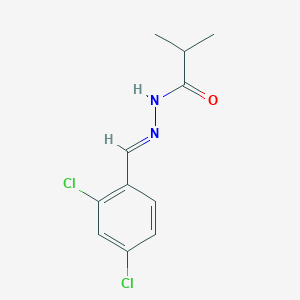
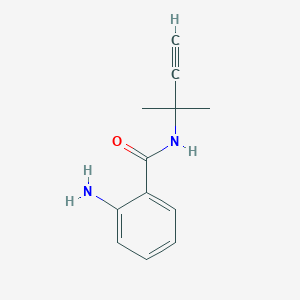
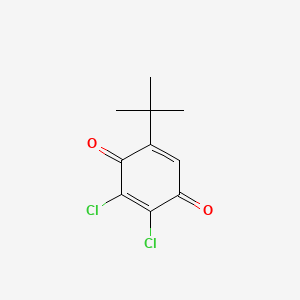
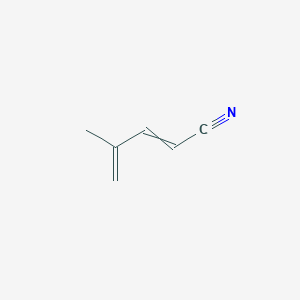

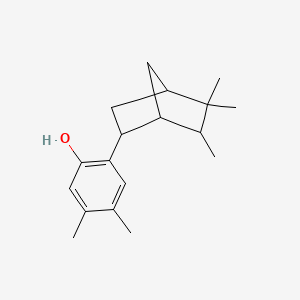
![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
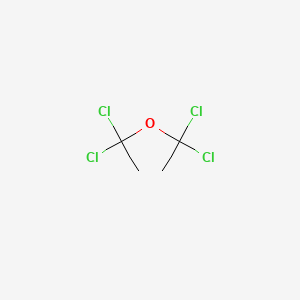
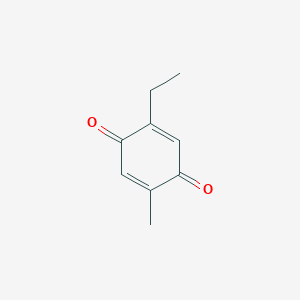
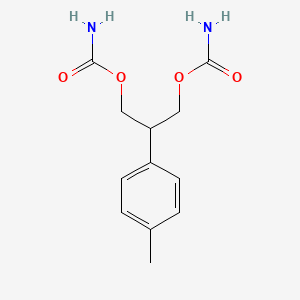
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
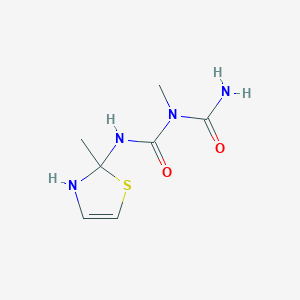
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
